molecular formula C19H16BrNO4S2 B2863745 Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941889-18-5

Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2863745
CAS No.: 941889-18-5
M. Wt: 466.36
InChI Key: DGBHXQAGRZQCMA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
  • Methyl 3-[(2-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
  • Methyl 3-[(2-iodophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S2/c1-12-7-9-13(10-8-12)14-11-26-17(19(22)25-2)18(14)27(23,24)21-16-6-4-3-5-15(16)20/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHXQAGRZQCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC=C3Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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